(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

Medicinal Chemistry Synthetic Chemistry Process Chemistry

This 6-substituted trifluoromethylpyridine dihydrochloride is the mandatory intermediate for the clinically approved IDH2 inhibitor enasidenib (AG-221). Alternative regioisomers (3-, 4-, or 5-CF3) yield incorrect molecular architecture and failed synthetic campaigns. The dihydrochloride salt (MW 249.06) minimizes weighing error in stock solution preparation vs. the free base (MW 176.14), ensuring reproducible assay results. The 6-CF3 isomer's lower calculated LogP (~1.23 vs. 2.26-3.06 for other regioisomers) makes it a strategic choice for reducing lipophilicity and improving aqueous solubility in lead optimization. Procure the correct regioisomer to avoid costly synthesis failures.

Molecular Formula C7H9Cl2F3N2
Molecular Weight 249.06 g/mol
CAS No. 916211-40-0
Cat. No. B1457452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
CAS916211-40-0
Molecular FormulaC7H9Cl2F3N2
Molecular Weight249.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)(F)F)CN.Cl.Cl
InChIInChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;;/h1-3H,4,11H2;2*1H
InChIKeyLDVNUZOLXBYCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride (CAS 916211-40-0) for Research and Development


(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride (CAS 916211-40-0) is a pyridine derivative characterized by a trifluoromethyl group at the 6-position and a methanamine group at the 2-position, stabilized as a dihydrochloride salt . It is a white crystalline powder with the molecular formula C7H9Cl2F3N2 and a molecular weight of 249.06 g/mol . It is primarily utilized as a research chemical and a key synthetic intermediate in medicinal chemistry .

The Case Against Generic Substitution for (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride


Direct substitution of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride with a different salt form (e.g., the free base or mono-hydrochloride) or a regioisomer (e.g., the 5-CF3 analog) can lead to significant differences in critical physicochemical properties such as solubility, lipophilicity (logP), and solid-state stability [1]. These variations directly impact synthetic yields, purification processes, and biological assay reproducibility. Furthermore, the specific 6-substituted regioisomer is a structural requirement in the synthesis of clinically approved therapeutics like enasidenib, where alternative regioisomers would produce inactive or off-target analogs [2].

Quantitative Evidence Guide: Verifiable Differentiation of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride


Dihydrochloride Salt Form Exhibits Significantly Higher Molecular Weight for Gravimetric Handling

The dihydrochloride salt (C7H9Cl2F3N2) has a molecular weight of 249.06 g/mol, which is approximately 41% greater than the corresponding free base (C7H7F3N2, 176.14 g/mol) and 17% greater than the mono-hydrochloride salt (C7H8ClF3N2, 212.60 g/mol) . This higher molecular weight provides greater precision and reduces relative weighing errors when preparing stock solutions or formulations on a mass basis .

Medicinal Chemistry Synthetic Chemistry Process Chemistry

Lipophilicity of the 6-Trifluoromethyl Regioisomer is Lower than the 3- and 4-Substituted Analogs

The dihydrochloride salt's parent base exhibits a calculated LogP of approximately 1.23 . In comparison, the 3-substituted regioisomer, (3-(trifluoromethyl)pyridin-2-yl)methanamine, has a reported LogP of 2.26, while the 4-substituted analog has a LogP of 3.06 [1][2]. The 5-substituted analog also has a reported LogP of 2.26 [3]. This indicates the 6-CF3 regioisomer is considerably more hydrophilic, which can translate to different aqueous solubility, metabolic stability, and off-target binding profiles in biological systems .

Medicinal Chemistry Drug Design ADME

The 6-Trifluoromethyl Substitution Pattern is Essential for the Synthesis of the Approved Drug Enasidenib

The structure of the FDA-approved IDH2 inhibitor enasidenib (AG-221) contains a 6-(trifluoromethyl)pyridin-2-yl group as one of its three key substituents on a central 1,3,5-triazine core [1]. The use of the correct regioisomer is mandatory for synthesizing the active pharmaceutical ingredient (API) [1]. Analogs with the trifluoromethyl group at the 3-, 4-, or 5-position would yield structurally distinct compounds that are not enasidenib and are unlikely to possess the same target affinity or clinical efficacy [2].

Oncology Medicinal Chemistry Synthetic Intermediate

Validated Application Scenarios for Procuring (6-(Trifluoromethyl)pyridin-2-yl)methanamine Dihydrochloride


Precision Weighing for Stock Solution Preparation in Biological Assays

Researchers preparing stock solutions for in vitro assays (e.g., enzyme inhibition or cell-based assays) should prioritize the dihydrochloride salt due to its higher molecular weight (249.06 g/mol) compared to the free base (176.14 g/mol) . This characteristic minimizes the impact of weighing error on final concentration accuracy, leading to more reproducible and reliable assay results .

Synthesis of Enasidenib and Related IDH2 Inhibitor Analogs

This compound is a mandatory intermediate for the synthesis of the clinically approved IDH2 inhibitor enasidenib (AG-221) . Medicinal chemistry programs focused on developing novel oncology therapeutics targeting IDH2 mutations should procure this specific 6-substituted regioisomer. Substitution with a 3-, 4-, or 5-trifluoromethyl analog will result in an incorrect molecular architecture and failed synthetic campaigns .

Optimizing Lead Compound Lipophilicity in Drug Discovery

The significantly lower calculated LogP of the 6-CF3 regioisomer (approx. 1.23) relative to its 3-, 4-, and 5-CF3 counterparts (LogP 2.26-3.06) makes it a strategic choice for medicinal chemists aiming to reduce lipophilicity and improve aqueous solubility of lead candidates [4]. This can be crucial for optimizing ADME properties and mitigating off-target liabilities in early-stage drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.